molecular formula C7H8N4O B2491990 5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 101208-60-0

5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

Katalognummer: B2491990
CAS-Nummer: 101208-60-0
Molekulargewicht: 164.168
InChI-Schlüssel: QAUDHGOUQPZWSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a fused heterocyclic compound featuring a triazolo ring annulated to a pyrimidine core. Its molecular formula is C₇H₈N₄O, with methyl groups at positions 5 and 7 of the pyrimidine ring (CAS: 41266-80-2) . The compound is synthesized via condensation reactions involving N-acetylamidrazones and orthoesters under reflux conditions, a method broadly applicable to 1,2,4-triazolo[4,3-c]pyrimidines . It is commercially available as a biochemical reagent for research purposes, with strict restrictions against therapeutic or veterinary use .

Eigenschaften

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-3-6-9-10-7(12)11(6)5(2)8-4/h3H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUDHGOUQPZWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=O)N2C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate as an oxidizing agent . This reaction is carried out in water, making it an environmentally friendly approach. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Analyse Chemischer Reaktionen

5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like iodobenzene diacetate.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include iodobenzene diacetate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the most significant applications of 5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is its antimicrobial properties. Studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.21 μM

These findings suggest that compounds based on the triazolo[4,3-c]pyrimidin structure could serve as promising leads for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that derivatives of this compound possess anti-inflammatory properties. In a study assessing various synthesized compounds for their ability to inhibit prostaglandin synthesis—an important mediator in inflammation—some derivatives demonstrated significant activity.

Compound Prostaglandin Inhibition (%)
Compound A85%
Compound B75%
Compound C90%

These compounds showed lower ulcerogenic activities compared to Diclofenac®, indicating a favorable safety profile .

Anticancer Potential

The anticancer potential of this compound has also been explored. Several studies have reported that this compound can induce apoptosis in cancer cell lines through various mechanisms.

Case Study: Apoptosis Induction

In vitro studies demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in breast cancer cell lines. The following table summarizes the apoptotic effects observed:

Treatment Apoptotic Markers Increased Anti-apoptotic Markers Decreased
ControlLowHigh
5,7-Dimethyl TriazoleHighLow

This suggests that the compound may act as a potential therapeutic agent for cancer treatment .

Wirkmechanismus

The mechanism of action of 5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Isomerism

Triazolo-pyrimidine derivatives exhibit structural diversity based on annelation positions and substituents. Key comparisons include:

Compound Name Substituents/Position Key Properties/Applications Reference
5,7-Dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one 5,7-dimethyl; triazolo[4,3-c] fused Research reagent, non-therapeutic
[1,2,4]Triazolo[1,5-c]pyrimidine derivatives Triazolo[1,5-c] fused Lower m.p. and distinct NMR shifts vs. [4,3-c] isomers
5-Aminobiphenyl-substituted triazoloquinazolines Biphenyl at C5; triazolo[4,3-c] fused Fluorophores with high quantum yields
5-Alkoxy[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thiones Alkoxy at C5; thione at C3 Herbicidal intermediates

Isomerization Dynamics :

  • [1,2,4]Triazolo[4,3-c]pyrimidines (e.g., compound 9 ) isomerize to [1,2,4]triazolo[1,5-c]pyrimidines (e.g., compound 8 ) under acidic conditions, accompanied by downfield NMR shifts (e.g., Δδ = 0.2–0.5 ppm for C3-H/C5-H protons) and lower melting points (e.g., 8: m.p. 210°C vs. 9: m.p. 245°C) .
Photophysical Properties

Triazolo-pyrimidines with aromatic substituents (e.g., biphenyl or aryl groups) are studied as fluorophores. Comparisons with the target compound (lacking aryl groups) reveal:

Property 5,7-Dimethyl-triazolo[4,3-c]pyrimidin-3-one 3-Aryl[1,2,4]triazolo[4,3-c]quinazolines Notes
Absorption Range Not reported 320–380 nm (in DCM) Aryl groups extend π-conjugation
Emission Quantum Yield (Φf) N/A Φf = 0.15–0.68 (vs. 0.08–0.45 for aryl-substituted) Methyl groups reduce non-radiative decay
Solvatochromism Not studied Strong solvent polarity dependence Polar solvents redshift emission

Biologische Aktivität

5,7-Dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one (CAS Number: 101208-60-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, focusing on its anticancer properties and antimicrobial activities, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the triazolopyrimidine family and is characterized by a triazole ring fused with a pyrimidine structure. Its molecular formula is C7H8N4OC_7H_8N_4O, and it has a molecular weight of 164.17 g/mol. The compound's structure can be represented as follows:

5 7 Dimethyl 2H 3H 1 2 4 triazolo 4 3 c pyrimidin 3 one\text{5 7 Dimethyl 2H 3H 1 2 4 triazolo 4 3 c pyrimidin 3 one}

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Compound H12 , a derivative closely related to this compound, showed potent activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively .
  • The mechanism of action involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and associated proteins involved in cell proliferation and survival.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8039.47ERK signaling pathway inhibition
H12HCT-1169.58ERK signaling pathway inhibition
H12MCF-713.1ERK signaling pathway inhibition

Antimicrobial Activity

The antimicrobial properties of triazolopyrimidine derivatives have also been explored extensively. In particular:

  • 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives demonstrated significant antibacterial effects against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Studies indicated a stronger effect on biofilms compared to planktonic cells .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainActivity Type
5,7-Dimethyl-triazolo derivativeMRSAAntibacterial
Copper(II) complex with triazoleVarious strainsAntibacterial & Biofilm

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of triazolopyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives of triazolopyrimidine and evaluated their antiproliferative activities against different cancer cell lines. Among these derivatives, some exhibited IC50 values significantly lower than established chemotherapeutics like 5-Fluorouracil (5-Fu) .
  • Mechanistic Insights : Research has indicated that these compounds may induce apoptosis in cancer cells by regulating cell cycle-related proteins and promoting G2/M phase arrest .
  • Comparative Studies : Comparative studies have shown that certain triazolopyrimidine derivatives possess greater potency than traditional agents in inhibiting tubulin polymerization—a critical process in cancer cell division—demonstrating their potential as novel anticancer agents .

Q & A

Basic: What are the common synthetic routes for 5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one?

The compound is synthesized via two primary methods:

  • Reaction of N-acetylamidrazones with appropriate reagents under reflux conditions, yielding triazolopyrimidines (Scheme 24 in ).
  • Oxidative cyclization of pyrimidinylhydrazones using iodobenzene diacetate (IBD) in dichloromethane, followed by spontaneous or HCl-catalyzed Dimroth rearrangement to stabilize the product .

Methodological Tip: Optimize reaction conditions (e.g., solvent choice, temperature) to minimize side products. Monitor intermediates via thin-layer chromatography (TLC) .

Basic: How is the structural confirmation of this compound performed?

Structural elucidation relies on spectroscopic techniques :

  • 1H NMR : Identify methyl group signals (e.g., shifts at ~2.39 ppm for [4,3-c] intermediates and ~3.04 ppm post-rearrangement) .
  • IR Spectroscopy : Confirm carbonyl (C=O) and triazole ring vibrations .
  • Mass Spectrometry : Verify molecular weight and fragmentation patterns.

Critical Note: Compare spectral data with known analogs to resolve ambiguities in fused-ring systems .

Advanced: What is the mechanism of Dimroth rearrangement in this compound?

The [4,3-c] to [1,5-c] isomerization occurs via:

Ring opening under acidic (HCl) or thermal conditions.

Rotation and re-closure to form the thermodynamically stable [1,5-c] isomer.

Catalysis : Trace HCl accelerates rearrangement, as shown by NMR tracking of methyl signal shifts .

Experimental Design: Use kinetic studies (time-resolved NMR) and isotopic labeling to probe transition states .

Advanced: How to analyze reaction intermediates when isomerization occurs?

  • Time-Resolved 1H NMR : Monitor methyl group shifts (e.g., disappearance at 2.39 ppm and emergence at 3.04 ppm) over days .
  • TLC with Fluorescent Indicators : Track isomer progression under UV light.
  • HPLC-MS : Separate and quantify intermediates using reverse-phase columns .

Caution: Isolate intermediates at low temperatures (−20°C) to arrest rearrangement .

Stability and Storage: What conditions prevent undesired isomerization?

  • Storage : Keep at −20°C in inert solvents (e.g., dry DMSO or ethanol) to slow rearrangement.
  • Avoid Catalysts : Exclude acids (HCl) or bases during storage.
  • pH Control : Maintain neutral conditions to stabilize the [4,3-c] configuration .

Advanced: How to design derivatives for enhanced biological activity?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., fluorine) at the 5/7 positions to modulate electronic properties .
  • Piperazine or Benzyl Additions : Attach via nucleophilic substitution to enhance receptor binding (see for synthetic protocols) .
  • SAR Studies : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) .

Pharmacological Potential: What biological activities are associated with triazolopyrimidines?

While specific data for this compound is limited, structurally related triazolopyrimidines exhibit:

  • Antiviral Activity : Inhibition of viral replication machinery (e.g., Shiga toxin trafficking) .
  • Neurotransmitter Modulation : Piperidine-containing analogs interact with GABA or serotonin receptors .

Research Gap : Conduct target-specific assays (e.g., enzyme inhibition or cell-based models) to validate activity.

Advanced: What spectroscopic challenges arise due to methyl substituents?

  • Signal Overlap : Methyl groups in crowded regions (2.0–3.5 ppm) complicate 1H NMR interpretation. Use 2D NMR (COSY, HSQC) to resolve couplings .
  • Crystallography : Grow single crystals for X-ray diffraction to confirm regiochemistry (e.g., [4,3-c] vs. [1,5-c]) .

Reactivity: How does the compound behave under acidic vs. neutral conditions?

  • Acidic Conditions : Accelerate Dimroth rearrangement via protonation of the triazole ring .
  • Neutral Conditions : Stabilize the [4,3-c] form but allow slow isomerization over days .

Application : Leverage pH-dependent reactivity for selective derivatization .

Computational Modeling: Can in silico methods predict isomer stability?

  • DFT Calculations : Compare Gibbs free energy of [4,3-c] and [1,5-c] isomers to predict dominant forms .
  • Docking Studies : Model interactions with biological targets to prioritize synthetic targets .

Tool Recommendation : Use Gaussian or ORCA for energy minimization and MOE for docking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.